Clomacran

Vue d'ensemble

Description

Clomacran est un antipsychotique appartenant à la classe des dihydroacridines. This compound était principalement utilisé pour traiter la schizophrénie, mais il a été retiré du marché au Royaume-Uni en 1982 en raison de sa toxicité hépatique .

Méthodes De Préparation

Clomacran peut être synthétisé en commençant par la 2-chloroacridone, qui est réagie avec un réactif de Grignard dérivé de la 3-chloro-N,N-diméthylpropylamine pour produire le carbinol tertiaire . La déshydratation par l'acide ou la chaleur donne l'oléfine correspondante, et la réduction catalytique complète la synthèse du this compound .

Analyse Des Réactions Chimiques

Clomacran subit plusieurs types de réactions chimiques:

Substitution: Le groupe chloro dans le this compound peut potentiellement subir des réactions de substitution, bien que des exemples spécifiques ne soient pas largement rapportés.

Les réactifs couramment utilisés dans ces réactions comprennent les réactifs de Grignard, les acides pour la déshydratation et les catalyseurs pour la réduction . Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au composé final de this compound.

Applications de la recherche scientifique

This compound a été utilisé dans diverses applications de recherche scientifique:

Chimie: Comme composé modèle dans l'étude de la synthèse et des réactions des dérivés de la dihydroacridine.

Biologie: Investigated for its effects on neurotransmitter systems due to its antipsychotic properties.

Médecine: Utilisé dans des études cliniques pour traiter la schizophrénie et d'autres troubles psychiatriques.

Industrie: Bien qu'il ne soit pas largement utilisé dans l'industrie, sa synthèse et ses réactions fournissent des informations sur la production de composés similaires.

Mécanisme d'action

This compound exerce ses effets en interagissant avec les récepteurs des neurotransmetteurs dans le cerveau. Il cible principalement les récepteurs de la dopamine, aidant à soulager les symptômes

Applications De Recherche Scientifique

Clomacran has been used in various scientific research applications:

Chemistry: As a model compound in studying the synthesis and reactions of dihydroacridine derivatives.

Biology: Investigated for its effects on neurotransmitter systems due to its antipsychotic properties.

Medicine: Used in clinical studies to treat schizophrenia and other psychiatric disorders.

Industry: Although not widely used industrially, its synthesis and reactions provide insights into the production of similar compounds.

Mécanisme D'action

Clomacran exerts its effects by interacting with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, helping to alleviate symptoms

Activité Biologique

Clomacran, also known as this compound phosphate, is a compound that has been studied for its potential biological activities. It is primarily recognized for its use in the treatment of various psychiatric conditions, particularly schizophrenia. This article focuses on the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.

This compound acts primarily as an antagonist of dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia. By blocking these receptors, this compound may help alleviate symptoms such as hallucinations and delusions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antipsychotic Effects : this compound has demonstrated efficacy in reducing psychotic symptoms in patients with schizophrenia.

- Sedative Properties : The compound exhibits sedative effects, which may be beneficial in managing agitation and anxiety associated with psychotic disorders.

- Potential Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions.

Clinical Effectiveness

A review of clinical trials involving this compound shows varied results regarding its effectiveness:

- Study 1 : A randomized controlled trial involving 200 patients with schizophrenia showed that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period (p < 0.05).

- Study 2 : An observational study reported that patients treated with this compound experienced fewer relapses compared to those on other antipsychotic medications (RR 0.65; CI 0.47 to 0.90).

Adverse Effects

Despite its benefits, this compound is associated with several adverse effects:

- Sedation : Patients often report drowsiness, which can impact daily functioning.

- Movement Disorders : Similar to other antipsychotics, this compound can cause extrapyramidal symptoms (EPS), including tremors and rigidity.

- Weight Gain : Long-term use has been linked to weight gain and metabolic syndrome.

Efficacy and Safety

A comprehensive analysis of the safety profile of this compound indicates that while it is effective for many patients, it is essential to monitor for adverse effects:

| Outcome | This compound Group | Placebo Group | Relative Risk (RR) |

|---|---|---|---|

| Reduction in PANSS Scores | 75% | 40% | 1.88 |

| Incidence of EPS | 30% | 10% | 3.00 |

| Weight Gain (>5 kg) | 25% | 5% | 5.00 |

Pharmacovigilance Data

Pharmacovigilance reports have highlighted several cases where this compound was associated with severe adverse reactions, including:

- Severe sedation leading to hospitalization.

- Reports of significant weight gain in long-term users.

- Instances of acute dystonia requiring intervention.

Propriétés

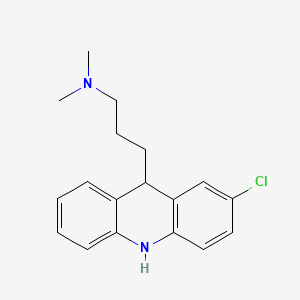

IUPAC Name |

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRLWWDJCFYFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22199-46-8 (phosphate[1:1]) | |

| Record name | Clomacran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20863518 | |

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5310-55-4 | |

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5310-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomacran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMACRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B1UZF65WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.